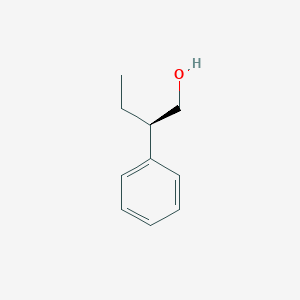
(2-Isopropylphenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Isopropylphenyl)(phenyl)methanone, also known as benzylacetone, is a chemical compound that belongs to the ketone group. It is a colorless solid that is commonly used in organic synthesis and research.
Mechanism of Action
The exact mechanism of action of (2-Isopropylphenyl)(phenyl)methanone is not well understood. However, it is believed to exert its biological activity through the interaction with specific enzymes or receptors in the body. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been reported to possess various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and bacteria. Moreover, it has been reported to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, it has been shown to have analgesic effects by inhibiting the activity of COX-2.
Advantages and Limitations for Lab Experiments
The advantages of using (2-Isopropylphenyl)(phenyl)methanone in lab experiments include its availability, low cost, and ease of synthesis. Moreover, it can be used as a versatile starting material for the synthesis of various organic compounds. However, its limitations include its low solubility in water and its potential toxicity, which may require special precautions during handling.
Future Directions
There are several future directions for the research on (2-Isopropylphenyl)(phenyl)methanone. One potential direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Moreover, further studies are needed to elucidate the mechanism of action and the biological targets of this compound. In addition, the potential applications of this compound in the fields of medicine and material science should be explored further.
Conclusion:
In summary, this compound is a versatile compound that has found various applications in organic synthesis, medicinal chemistry, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the discovery of new drugs and materials with unique properties.
Synthesis Methods
The synthesis of (2-Isopropylphenyl)(phenyl)methanone can be achieved through several methods, including Friedel-Crafts acylation, Grignard reaction, and oxidation of benzyl alcohol. The most common method is the Friedel-Crafts acylation, which involves the reaction between benzene and acetone in the presence of a Lewis acid catalyst, such as aluminum chloride or ferric chloride.
Scientific Research Applications
(2-Isopropylphenyl)(phenyl)methanone has been widely used in various scientific research fields, including organic synthesis, medicinal chemistry, and material science. It is commonly used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, fragrances, and flavors. In medicinal chemistry, it has been reported to possess anti-inflammatory, anti-tumor, and anti-bacterial activities. Moreover, this compound has been used as a precursor for the preparation of polymers and materials with unique properties, such as liquid crystals and conducting polymers.
properties
CAS RN |
19103-09-4 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
phenyl-(2-propan-2-ylphenyl)methanone |
InChI |
InChI=1S/C16H16O/c1-12(2)14-10-6-7-11-15(14)16(17)13-8-4-3-5-9-13/h3-12H,1-2H3 |
InChI Key |
SQHKKVDREPFJLB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]-](/img/structure/B94326.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-phenyl-](/img/structure/B94327.png)
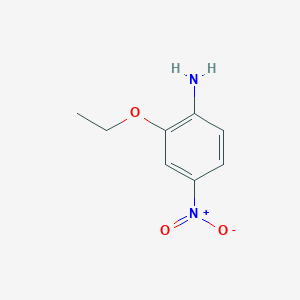
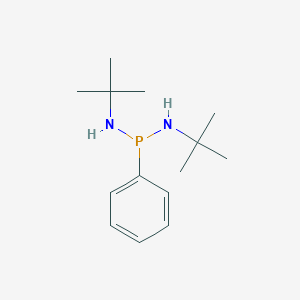
![3-Azaspiro[5.5]undecane](/img/structure/B94333.png)
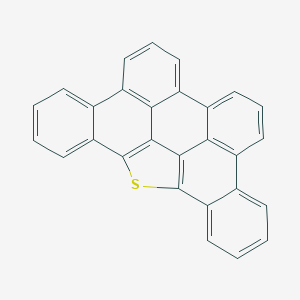

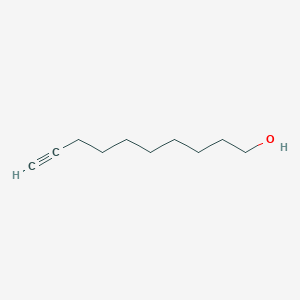
![4-[(Dimethylamino)methyl]phenol](/img/structure/B94340.png)
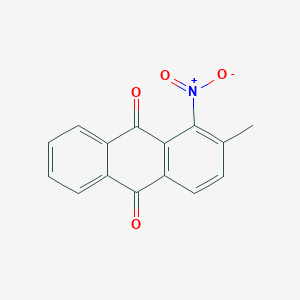
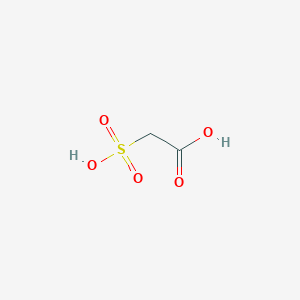
![2-Oxaspiro[4.7]dodecane](/img/structure/B94346.png)
